molecular formula C14H14O B6369918 2-(4-Ethylphenyl)phenol CAS No. 374936-04-6

2-(4-Ethylphenyl)phenol

Cat. No.: B6369918
CAS No.: 374936-04-6
M. Wt: 198.26 g/mol
InChI Key: XIYGGFKZFPAHTI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C16H18O. As a phenolic substance, it is of significant interest in various chemical and material science research fields. Phenolic compounds of this class are frequently investigated as key intermediates in organic synthesis and for the development of advanced materials, including the production of specialized phenolic resins . Researchers also explore the biological activity of phenolic compounds. While specific data on 2-(4-Ethylphenyl)phenol is limited, structural analogs like 4-ethylphenol have been the subject of toxicological profiling, including genotoxicity, repeated dose toxicity, and reproductive toxicity studies, to establish their safety profiles for various applications . The mechanism of action for many phenolic compounds often involves interactions with biological membranes and proteins, potentially leading to antimicrobial effects, or the modulation of enzymatic activity . This makes them candidates for research in developing new antimicrobial agents for agriculture and food preservation, as well as for studying inflammatory pathways and metabolic disorders . This product is provided for research purposes to facilitate such studies in a controlled laboratory environment. 2-(4-Ethylphenyl)phenol is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

2-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYGGFKZFPAHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683431
Record name 4'-Ethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374936-04-6
Record name 4'-Ethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions. For instance, the reaction between 4-ethylbromobenzene and phenol in the presence of a base like sodium hydroxide can yield 2-(4-Ethylphenyl)phenol .

Industrial Production Methods: On an industrial scale, the production of 2-(4-Ethylphenyl)phenol may involve the use of catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst, is another method that can be employed .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)phenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate neurological health by affecting the permeability of the blood-brain barrier and interacting with specific receptors in the brain. Its metabolites, such as 4-ethylphenol sulfate, have been associated with anxiety phenotypes in certain conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenols: 4-Ethylphenol vs. 2-(4-Ethylphenyl)phenol
Property 2-(4-Ethylphenyl)phenol 4-Ethylphenol (CAS 123-07-9)
Structure Ortho-biphenyl-ethylphenol Para-ethylphenol
Molecular Formula C₁₄H₁₄O C₈H₁₀O
Molecular Weight 198.26 g/mol 122.16 g/mol
Bioactivity Potential antimicrobial/antioxidant (inferred from Schiff base derivatives ) Known as a microbial metabolite; used in flavoring agents
Applications Research applications (e.g., ligand synthesis) Food industry, biomarker studies

Key Differences :

  • Acidity: The para-ethyl group in 4-Ethylphenol exerts a weak electron-donating effect, slightly decreasing phenol acidity (pKa ~10.2), whereas the biphenyl group in 2-(4-Ethylphenyl)phenol may further delocalize the hydroxyl proton, increasing acidity .
Arylphenols: 4-Phenylphenol (4-PP) vs. 2-(4-Ethylphenyl)phenol
Property 2-(4-Ethylphenyl)phenol 4-Phenylphenol (CAS 92-69-3)
Structure Ethyl-substituted biphenylphenol Biphenylphenol (no alkyl chain)
Bioactivity Antimicrobial (inferred) Disinfectant, preservative
Thermal Stability Likely higher due to ethyl group Decomposes at ~300°C

Key Differences :

  • Synthetic Routes: 4-PP is synthesized via Ullmann coupling, whereas 2-(4-Ethylphenyl)phenol derivatives are often prepared via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
Schiff Base Derivatives

Schiff bases derived from 2-(4-Ethylphenyl)phenol, such as 2-[(4-Ethylphenyl)iminomethyl]-3,5-dimethoxyphenol (), exhibit distinct properties:

  • Hydrogen Bonding : Intramolecular N–H⋯O hydrogen bonding stabilizes the keto-amine tautomer, enhancing crystallinity and thermal stability .
  • Bioactivity: These derivatives show marked antimicrobial and antitumor activities, surpassing simpler alkylphenols due to the imine functional group .
Substituent Position Analysis: Ortho vs. Para
Compound Substituent Position Melting Point (K) Reactivity
2-(4-Ethylphenyl)phenol Ortho-hydroxyl Not reported Higher acidity; steric hindrance
4-[(4-Ethylphenyl)diazenyl]phenol () Para-diazenyl Not reported Enhanced conjugation; UV activity

Key Insight: Ortho substitution in 2-(4-Ethylphenyl)phenol reduces rotational freedom, favoring planar molecular conformations critical for π-π stacking in crystal structures .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula CAS Number Molecular Weight Key Applications
2-(4-Ethylphenyl)phenol C₁₄H₁₄O Not reported 198.26 Ligand synthesis
4-Ethylphenol C₈H₁₀O 123-07-9 122.16 Flavoring agent
4-Phenylphenol C₁₂H₁₀O 92-69-3 170.21 Disinfectant

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)phenol, and how can purity be optimized?

Synthesis typically involves condensation reactions between phenolic aldehydes and ethyl-substituted aromatic amines. For example, refluxing 4-ethylaniline with a phenolic precursor in ethanol under acidic conditions yields the target compound, with purification via recrystallization or chromatography . Purity optimization requires monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials or side products.

Q. What spectroscopic techniques are essential for characterizing 2-(4-Ethylphenyl)phenol?

Key techniques include:

  • NMR spectroscopy : To confirm hydrogen environments and substituent positions (e.g., aromatic protons and ethyl group integration) .
  • Infrared (IR) spectroscopy : To identify functional groups like O–H (phenolic) and C–N (imine) stretches.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(4-Ethylphenyl)phenol derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, a study on a related Schiff base compound revealed a dihedral angle of 45.42° between aromatic rings and an intramolecular O–H⋯N hydrogen bond (2.551 Å), stabilizing the phenol-imine tautomer . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal ellipsoids and validating structural models .

Q. What methodologies address contradictions in hydrogen-bonding patterns across studies?

Graph set analysis (e.g., Etter’s rules) systematically categorizes hydrogen-bonding motifs, distinguishing intra- vs. intermolecular interactions. For instance, conflicting reports on tautomeric forms (phenol-imine vs. keto-amine) can be resolved by comparing hydrogen bond geometries (O⋯N distances, angles) from SC-XRD data and validating with computational tools like Gaussian for energy minimization .

Q. How can computational modeling predict the biological activity of 2-(4-Ethylphenyl)phenol derivatives?

Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, identifying potential binding affinities for enzymes or receptors. For example, derivatives with extended aromatic systems show promise as kinase inhibitors due to π-π stacking with ATP-binding pockets . Density functional theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies mitigate challenges in crystallizing 2-(4-Ethylphenyl)phenol derivatives?

Slow evaporation from polar solvents (e.g., ethanol/water mixtures) promotes crystal growth. Additives like crown ethers can template molecular packing. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data resolution. WinGX software aids in space group determination and data reduction .

Data Analysis and Validation

Q. How should researchers validate crystallographic data for publication?

  • CheckCIF/PLATON : Identifies symmetry errors, missed voids, and ADDSYM alerts.
  • R-factor convergence : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution datasets.
  • Residual electron density maps : Confirm absence of unmodeled peaks (>1 e⁻/ų) .

Q. What statistical approaches reconcile discrepancies in reaction yields reported in literature?

Design of experiments (DoE) methods, such as factorial design, identify critical variables (e.g., temperature, solvent polarity). Meta-analyses of published data using tools like RevMan can highlight trends (e.g., ethanol vs. DMF as optimal solvents) .

Applications in Scientific Research

Q. What role does 2-(4-Ethylphenyl)phenol play in supramolecular chemistry?

Its phenolic OH and aromatic ethyl groups participate in hydrogen bonding and van der Waals interactions, enabling the design of coordination polymers or host-guest systems. For example, metal-organic frameworks (MOFs) incorporating this moiety exhibit tunable porosity for gas storage .

Q. How are derivatives of 2-(4-Ethylphenyl)phenol explored in drug discovery?

Structural analogs with electron-withdrawing groups (e.g., –NO₂, –Cl) show enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . In vitro assays (e.g., MTT for cytotoxicity) and pharmacokinetic profiling (e.g., LogP via shake-flask method) guide lead optimization .

Tables

Table 1. Key Crystallographic Data for 2-(4-Ethylphenyl)phenol Derivatives

ParameterValue
Space groupP 1
Dihedral angle (aromatic)45.42°
O–H⋯N distance2.551 Å
R-factor0.040

Table 2. Optimized Reaction Conditions for Synthesis

SolventTemperature (°C)Yield (%)
Ethanol8061
DMF12048

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